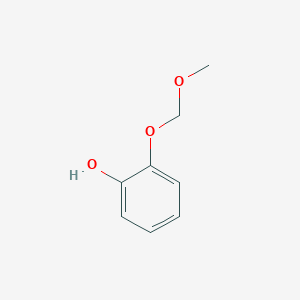

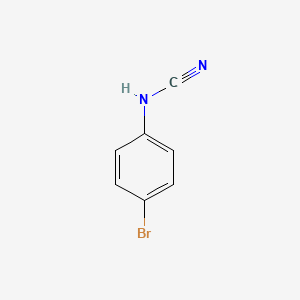

4-Bromophenylcyanamide

概要

説明

4-Bromophenylcyanamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with bromophenyl groups are discussed, which can provide insights into the properties and reactivity of this compound. For instance, 4-bromobenzyl isocyanate (Br-BIC) is studied for its electrochemical properties and potential use in lithium-ion batteries . Similarly, other bromophenyl-containing compounds are synthesized and characterized for various applications, such as fluorescent ATRP initiators , inhibitors of serotonin uptake , and intermediates in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of bromophenyl compounds is a common theme in the provided papers. For example, 4-bromobenzyl isocyanate is used as an electrolyte additive in lithium-ion batteries, and its synthesis is not detailed but its electrochemical polymerization is studied . Another compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, is synthesized and analyzed using various spectroscopic techniques . Additionally, 3-bromo-4-isobutyloxyphenyl carbothioamide is synthesized from 4-hydroxybenzonitrile through bromination, oxyalkylation, and thioamidation . The synthesis of 4-bromo-4'-hydroxybiphenyl is also explored, with a focus on optimizing the yield .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is characterized using techniques such as NMR, FT-IR, mass spectrometry, and X-ray diffraction. For instance, the crystal structure of a coumarin-based fluorescent ATRP initiator is determined to belong to the monoclinic system . The crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione is also elucidated, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds is explored in several studies. For example, 4-bromobenzyl isocyanate is shown to electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface of lithium-ion batteries . The reactivity of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine as an inhibitor of serotonin uptake is investigated, demonstrating its potency and selectivity . Additionally, the reactions of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide with nucleophiles and active methylene compounds are described, leading to various substitution products and pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are inferred from their synthesis and structural analysis. For example, the electrochemical properties of 4-bromobenzyl isocyanate suggest its utility in improving the charge/discharge performance of lithium-ion batteries . The crystallographic data of the synthesized compounds provide insights into their solid-state properties, such as molecular conformation and intermolecular interactions . The studies also highlight the importance of optimizing synthetic methods to improve yields and the potential for various bromophenyl compounds to participate in diverse chemical reactions .

科学的研究の応用

Pharmaceutical Applications :

- Biphenyl-based compounds, such as those derived from 4-Bromophenyl, have shown significant anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid. This property is pivotal in developing treatments for conditions like hyperpigmentation and melanoma (Kwong et al., 2017).

- A novel bromophenol derivative, BOS-102, has shown potential in inducing cell cycle arrest and apoptosis in lung cancer cells, demonstrating the application of bromophenyl compounds in cancer treatment (Guo et al., 2018).

Radiation Protection in Medical Oncology :

- Mannich bases with 4-bromophenyl have been studied for their photon and charged particles protection features, suggesting their potential use in radiation protection, especially in medical oncology and nuclear medicine (Yılmaz et al., 2020).

Chemical Synthesis and Modification :

- Conversion of ester moieties to 4-bromophenyl groups via electrophilic reactions highlights the role of 4-bromophenyl in advanced chemical synthesis, potentially useful in developing new chemical entities (Ueda et al., 2015).

Environmental Toxicology :

- Bromophenyl compounds have been evaluated for their ecotoxicological impact, with studies revealing their toxicity to aquatic organisms and mammalian cells, emphasizing the importance of understanding their environmental effects (Cheng et al., 2004).

GABAA Receptor Antagonists :

- Bicycloorthocarboxylates, including compounds with 4-bromophenyl, have been identified as potent GABAA receptor antagonists, indicating their potential use in neuropharmacology and the treatment of neurological disorders (Casida et al., 1985).

Safety and Hazards

特性

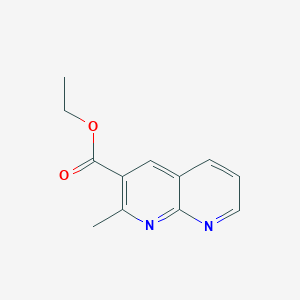

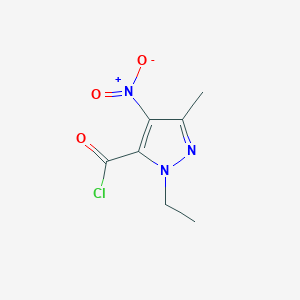

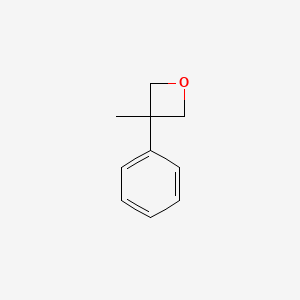

IUPAC Name |

(4-bromophenyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHAYLAMNTZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485536 | |

| Record name | 4-bromophenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60592-84-9 | |

| Record name | 4-bromophenylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)

![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)